N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the class of glycine site NMDA receptor antagonists, which have been shown to have neuroprotective properties.
Wirkmechanismus
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as an antagonist at the glycine site of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this site, N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 reduces the excitotoxicity and neuronal damage that can occur in various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce neuronal damage and improve behavioral outcomes in animal models of stroke and traumatic brain injury. It has also been shown to reduce the development of tolerance to opioids in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research on N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the development of tolerance to opioids. Another area of interest is its potential use in combination with other drugs to enhance its neuroprotective effects. Further research is needed to fully understand the potential therapeutic applications of N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823.
Synthesemethoden
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-nitrobenzenesulfonyl chloride to form the intermediate product, followed by the reaction of this intermediate with glycine methyl ester hydrochloride to produce N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by blocking the NMDA receptor, which is involved in excitotoxicity and neuronal damage. N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has also been studied for its potential use in the treatment of chronic pain and addiction.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWSMQPZRAGHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.